1-(9-Anilino-9H-fluoren-9-yl)ethan-1-one
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Overview
Description
1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a phenylamino group attached to the fluorene moiety, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Fluorenone: The starting material, fluorene, is oxidized to fluorenone using an oxidizing agent such as potassium permanganate.
Amination: The fluorenone is then reacted with aniline in the presence of a catalyst to introduce the phenylamino group, forming 9-(phenylamino)-9H-fluoren-9-one.
Acylation: Finally, the 9-(phenylamino)-9H-fluoren-9-one undergoes acylation with acetyl chloride to yield 1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone can be compared with other similar compounds, such as:
9-(Phenylamino)-9H-fluoren-9-one: Lacks the ethanone group, which may affect its reactivity and applications.
1-(9-(Phenylamino)-9H-fluoren-9-yl)methanone: Similar structure but with a methanone group instead of ethanone, leading to different chemical properties.
9-(Phenylamino)-9H-fluorene:
The uniqueness of 1-(9-(Phenylamino)-9H-fluoren-9-yl)ethanone lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
88070-90-0 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(9-anilinofluoren-9-yl)ethanone |
InChI |
InChI=1S/C21H17NO/c1-15(23)21(22-16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,22H,1H3 |
InChI Key |
XVNOGGDLHLVAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)NC4=CC=CC=C4 |
Origin of Product |
United States |
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